6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidine ring fused with a cyclohexadienone moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different thiazolidine derivatives.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce various thiazolidine derivatives .
Scientific Research Applications
6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The thiazolidine ring and hydroxymethyl group play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 6-[(4S)-4-benzyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one
- 6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a thiazolidine ring and a cyclohexadienone moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
184649-71-6 |
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Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-[(4S)-4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C10H11NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-4,7,12-13H,5-6H2/t7-/m0/s1 |
InChI Key |
CQCVSXXDUMTFCR-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=CC=CC=C2O)CO |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2O)CO |
Origin of Product |
United States |
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